Hsp90-IN-15

Hsp90 inhibitor Thermal shift assay Target engagement

Standard Hsp90 inhibitors (e.g., 17-AAG) induce G2/M arrest, confounding S-phase-specific studies. Hsp90-IN-15 uniquely arrests cells in S phase, enabling focused analysis of DNA replication and replication stress responses. • S-phase arrest in HeLa/HepG2; IC50 16.1 μM (HepG2) • Reduces Hsp90 protein levels (Western blot confirmed, 12.5-50 μM) • Thermal shift ΔTm 10.92°C confirms direct Hsp90N target engagement Supplied as ≥98% purity solid; global shipping with blue ice.

Molecular Formula C23H27F3N4
Molecular Weight 416.5 g/mol
Cat. No. B15140965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsp90-IN-15
Molecular FormulaC23H27F3N4
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC1CC2CN3C(CCC4=C(C5=C(C=CC(=C5)C(F)(F)F)N=C43)N)C6C2N(C1)CCC6
InChIInChI=1S/C23H27F3N4/c24-23(25,26)14-5-7-18-17(11-14)20(27)16-6-8-19-15-4-2-10-29-9-1-3-13(21(15)29)12-30(19)22(16)28-18/h5,7,11,13,15,19,21H,1-4,6,8-10,12H2,(H2,27,28)/t13-,15+,19+,21-/m0/s1
InChIKeyLHSLAESQIVKBPF-GYBPZWCXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsp90-IN-15 In Vitro Profile


Hsp90-IN-15 (CAS: 2252283-32-0), also designated compound 22g, is a synthetic small-molecule inhibitor of the N-terminal ATP-binding domain of heat shock protein 90 (Hsp90) [1]. It belongs to a series of matrine-based L-shaped derivatives designed through conformational modification strategies to target the Hsp90N chaperone pocket [1]. The compound exhibits micromolar-range antiproliferative activity against human cancer cell lines (HeLa, HepG2, MDA-MB-231) and demonstrates a thermal shift (ΔTm) of 10.92°C upon binding to Hsp90N, confirming direct target engagement [2].

Hsp90-IN-15: Why Specificity Matters


Hsp90 inhibitors constitute a chemically diverse class with divergent binding modes, isoform selectivity, and downstream cellular effects [1]. Clinically advanced pan-Hsp90 inhibitors (e.g., 17-AAG, BIIB021) often exhibit nanomolar potency and G2/M-phase cell cycle arrest but are associated with on-target toxicities and client protein degradation profiles that differ markedly from matrine-derived compounds [2]. Hsp90-IN-15, as a matrine-based L-shaped derivative, induces S-phase arrest and reduces Hsp90 protein expression—a phenotype not uniformly observed across all Hsp90 inhibitor scaffolds [3]. Substituting Hsp90-IN-15 with a structurally unrelated Hsp90 inhibitor (e.g., a geldanamycin analog or a purine-scaffold inhibitor) without accounting for these mechanistic divergences risks confounding experimental interpretation of Hsp90-dependent cellular responses.

Hsp90-IN-15 Comparative Evidence


Thermal Shift Binding vs. Radicicol

In a thermal shift assay (TSA) measuring protein stabilization upon ligand binding, Hsp90-IN-15 (compound 22g) produced a ΔTm of 10.92 ± 0.60°C against the Hsp90N domain [1]. This value is significantly lower than that of the natural product radicicol (ΔTm = 21.32 ± 0.29°C), measured under identical experimental conditions [2], and falls between the weak binder matrine (ΔTm ≈ 0.04°C) and the high-affinity inhibitor C4 (ΔTm = -18.85°C) [2]. The intermediate thermal stabilization profile suggests a moderate binding affinity that may avoid the excessive chaperone disruption associated with ultra-high-affinity Hsp90 inhibitors, which have been linked to dose-limiting toxicities in clinical development [3].

Hsp90 inhibitor Thermal shift assay Target engagement

Antiproliferative Activity in HeLa Cells

In MTT viability assays performed on HeLa cervical adenocarcinoma cells after 48-hour treatment, Hsp90-IN-15 (compound 22g) exhibited an IC50 of 19.6 μM [1]. By contrast, the clinical-stage Hsp90 inhibitor BIIB021 (CNF2024) demonstrated an IC50 of 14.79 nM (0.01479 μM) against HeLa cells under comparable 48-hour conditions [2]. This represents an approximately 1,300-fold difference in potency (BIIB021 is ~1,325× more potent). Additionally, a virtual screening-derived Hsp90 inhibitor, ZINC00173501, showed an IC50 of 19.07 μM against HeLa cells [3], placing Hsp90-IN-15 within a similar micromolar potency bracket as other early-stage Hsp90 inhibitor chemotypes.

Antiproliferative activity HeLa IC50

S-Phase vs. G2/M Cell Cycle Arrest

Flow cytometric analysis of HeLa cells treated with Hsp90-IN-15 (0-20 μM, 48 hours) revealed a dose-dependent accumulation of cells in S phase, with no significant G2/M arrest reported [1]. In contrast, the geldanamycin derivative 17-AAG (tanespimycin) induces G2/M phase arrest in HeLa cells in a dose-dependent manner, as confirmed by multiple independent studies [2][3]. This divergent cell cycle perturbation profile indicates that Hsp90-IN-15 engages downstream signaling pathways that preferentially interfere with DNA replication and S-phase progression rather than mitotic entry checkpoints.

Cell cycle arrest S phase Hsp90 inhibitor

Hsp90 Protein Downregulation

Western blot analysis of HeLa cells treated with Hsp90-IN-15 (0, 12.5, 25, 50 μM, 48 hours) demonstrated a concentration-dependent reduction in Hsp90 protein levels, accompanied by an increased Bax/Bcl-2 ratio and elevated cleaved caspase-3 [1]. Many clinically evaluated Hsp90 inhibitors (e.g., NVP-AUY922, 17-AAG) primarily induce degradation of Hsp90 client proteins (HER2, Akt, Raf-1) without consistently downregulating Hsp90 itself [2]. The observed decrease in Hsp90 expression suggests that Hsp90-IN-15 may engage a distinct regulatory feedback mechanism or affect Hsp90 protein stability directly.

Hsp90 expression Western blot Client protein

HepG2 Cell Line Sensitivity

In a panel of three human cancer cell lines evaluated by MTT assay after 48-hour treatment, Hsp90-IN-15 exhibited IC50 values of 19.6 μM (HeLa, cervical), 16.1 μM (HepG2, liver), and 22.1 μM (MDA-MB-231, breast) [1]. The compound displayed modest selectivity for the HepG2 hepatocellular carcinoma line (1.2-fold more potent than HeLa; 1.4-fold more potent than MDA-MB-231). By comparison, the clinical Hsp90 inhibitor BIIB021 shows preferential activity against N87 gastric cancer cells (IC50 = 0.06 μM) over MCF-7 breast cancer cells (IC50 = 0.31 μM) [2], indicating that cell line sensitivity profiles vary across Hsp90 inhibitor chemotypes.

Cell line selectivity HepG2 Antiproliferative

Hsp90-IN-15 Research Applications


Mechanistic Studies of Hsp90-Dependent S-Phase Regulation

Hsp90-IN-15 is uniquely suited for investigations requiring S-phase-specific cell cycle arrest in HeLa or HepG2 models. Unlike 17-AAG and other geldanamycin derivatives that induce G2/M arrest [1], Hsp90-IN-15 arrests cells in S phase, enabling focused analysis of Hsp90's role in DNA replication, replication stress responses, and S-phase checkpoint signaling without confounding mitotic effects.

Hsp90 Autoregulation and Protein Turnover Studies

The compound's demonstrated ability to reduce Hsp90 protein levels in HeLa cells (confirmed by Western blot at 12.5-50 μM) [2] makes it a valuable tool for studying Hsp90 expression regulation, compensatory heat shock responses, and feedback mechanisms that are not engaged by ATP-competitive inhibitors that solely induce client protein degradation.

Hepatocellular Carcinoma (HCC) Hsp90 Target Validation

With an IC50 of 16.1 μM against HepG2 liver cancer cells—its most sensitive tested line [3]—Hsp90-IN-15 is recommended for preliminary target validation studies in HCC models, particularly where the goal is to establish proof-of-concept for Hsp90 inhibition in liver cancer before advancing to more potent but potentially more toxic clinical candidates.

Moderate-Affinity Hsp90 Probe for Thermal Shift Assay Benchmarking

The well-defined ΔTm value of 10.92°C [4] positions Hsp90-IN-15 as a useful intermediate-affinity reference compound for thermal shift assay development and validation, bridging the gap between weak binders (e.g., matrine, ΔTm ≈ 0°C) and high-affinity inhibitors (e.g., radicicol, ΔTm > 21°C).

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